molecular formula C16H23ClN2O B4411377 2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride

2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride

Cat. No. B4411377
M. Wt: 294.82 g/mol
InChI Key: WHGCDJLRLPMJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride, commonly known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective dopamine D3 receptor antagonist that has been used in various studies to investigate the role of dopamine in various physiological and pathological processes.

Scientific Research Applications

MP-10 has been used in various scientific research applications, including studies on drug addiction, Parkinson's disease, and schizophrenia. In drug addiction research, MP-10 has been shown to reduce cocaine self-administration in rats, suggesting that dopamine D3 receptors may play a role in cocaine addiction. In Parkinson's disease research, MP-10 has been shown to improve motor function in animal models, suggesting that dopamine D3 receptor antagonists may have therapeutic potential for Parkinson's disease. In schizophrenia research, MP-10 has been shown to improve cognitive function in animal models, suggesting that dopamine D3 receptor antagonists may have therapeutic potential for schizophrenia.

Mechanism of Action

MP-10 acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking these receptors, MP-10 reduces the activity of the dopamine system, which is involved in reward, motivation, and movement. The mechanism of action of MP-10 has been studied extensively in vitro and in vivo, and its selectivity for dopamine D3 receptors has been confirmed using radioligand binding assays and functional assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of MP-10 are primarily related to its ability to block dopamine D3 receptors. In animal models, MP-10 has been shown to reduce cocaine self-administration, improve motor function, and improve cognitive function. These effects are thought to be related to the role of dopamine in these processes, and suggest that dopamine D3 receptor antagonists may have therapeutic potential for drug addiction, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its selectivity for dopamine D3 receptors, its well-characterized mechanism of action, and its ability to modulate dopamine activity in vivo. The limitations of using MP-10 in lab experiments include its relatively low potency compared to other dopamine D3 receptor antagonists, its limited solubility in aqueous solutions, and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on MP-10, including the development of more potent and selective dopamine D3 receptor antagonists, the investigation of the role of dopamine D3 receptors in other physiological and pathological processes, and the evaluation of the therapeutic potential of dopamine D3 receptor antagonists in clinical trials. Additionally, the use of MP-10 in combination with other drugs or therapies may have synergistic effects that could enhance its therapeutic potential.

properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-14-7-10-18(11-8-14)9-4-12-19-16-6-3-2-5-15(16)13-17;/h2-3,5-6,14H,4,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGCDJLRLPMJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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